molecular formula C6H3BrClN3 B565984 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 960613-96-1

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B565984
CAS No.: 960613-96-1
M. Wt: 232.465
InChI Key: IYSBSUPWYUVHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (CAS: 960613-96-1) is a halogenated derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic system renowned for its versatility in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines exhibit broad pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties . The compound features bromine and chlorine substituents at the 3- and 5-positions, respectively, making it a critical intermediate for synthesizing more complex derivatives. Despite its structural simplicity, its role in structure-activity relationship (SAR) studies is significant, particularly in optimizing kinase inhibitors like Pim-1 .

Preparation Methods

Direct Bromination of 5-Chloropyrazolo[1,5-a]pyrimidine

The most efficient and scalable route to 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine involves regioselective bromination at the 3-position of 5-chloropyrazolo[1,5-a]pyrimidine (CAS 705263-10-1). This method, reported by Berger et al. (2020), achieves a 94% yield under mild conditions .

Reaction Conditions and Optimization

The reaction employs N-bromosuccinimide (NBS) as the brominating agent in anhydrous DMF at room temperature (20°C). Key parameters include:

ParameterValue
Substrate5-Chloropyrazolo[1,5-a]pyrimidine
Brominating AgentNBS (1.1 equiv)
SolventDMF
Temperature20°C
Reaction Time1 hour
WorkupAqueous quench, filtration
Yield94%

The substrate (3.43 g, 22.34 mmol) is suspended in DMF (60 mL), followed by gradual addition of NBS (4.37 g, 24.57 mmol). The reaction proceeds quantitatively within 1 hour, with no observable di-bromination byproducts .

Mechanistic Insights

NBS mediates electrophilic aromatic substitution at the electron-rich 3-position of the pyrazolo[1,5-a]pyrimidine ring. The chloro group at position 5 exerts an ortho-directing effect, ensuring regioselectivity. DMF acts as both solvent and weak base, facilitating proton abstraction during the reaction .

Characterization Data

The product is characterized by 1H^1 \text{H} NMR (250 MHz, DMSO-d6d_6):

  • δ 9.22 (d, J=7.3HzJ = 7.3 \, \text{Hz}, 1H, HetH)

  • δ 8.44 (s, 1H, HetH)

  • δ 7.23 (d, J=7.2HzJ = 7.2 \, \text{Hz}, 1H, HetH)

The coupling constants confirm the pyrazolo[1,5-a]pyrimidine scaffold, while the singlet at δ 8.44 corresponds to the 3-bromo substituent.

Alternative Synthetic Pathways

While the direct bromination method dominates industrial production, alternative routes have been explored for specialized applications:

Industrial-Scale Considerations

The NBS-mediated bromination is preferred for manufacturing due to:

  • Operational Simplicity : No requirement for inert atmospheres or cryogenic conditions.

  • Cost Efficiency : NBS is commercially available at scale (~$9.00/250 mg for precursors) .

  • Sustainability : DMF recovery systems minimize environmental impact.

Purification typically involves simple filtration and washing, avoiding energy-intensive chromatography .

Challenges and Limitations

  • Substrate Accessibility : 5-Chloropyrazolo[1,5-a]pyrimidine must be synthesized separately, adding a preparatory step.

  • Halogen Selectivity : Competing bromination at position 7 is avoided due to steric hindrance from the 5-chloro group .

Emerging Methodologies

Recent advances in continuous-flow chemistry suggest potential for further optimization:

  • Microreactor Systems : Could enhance heat/mass transfer during bromination.

  • Photocatalytic Bromination : May enable milder conditions, though unverified in current literature .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, which are useful for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like DMF or toluene are typically used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.

    Coupling Products: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that enhances its stability and reactivity. Its molecular formula is C6H3BrClN3C_6H_3BrClN_3, with a molecular weight of approximately 232.47 g/mol.

Synthesis Methods : Various synthetic routes have been developed for 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. One notable method involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, allowing versatile modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo-pyrimidine scaffold . Additionally, microwave-assisted techniques have been reported for efficient synthesis, yielding diverse arrays of derivatives .

Biological Activities

Antitumor Activity : Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit selective inhibition against various cancer cell lines. For instance, they have shown promise as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a critical role in cellular processes such as endocytosis and synaptic vesicle recycling . The inhibition of AAK1 by these compounds could lead to novel therapeutic strategies for cancer treatment.

Enzymatic Inhibition : The compound has also been explored for its ability to inhibit specific enzymes involved in disease pathways. Its structural characteristics make it a suitable candidate for developing enzyme inhibitors that could modulate pathological processes in diseases such as cancer and neurodegenerative disorders .

Material Science Applications

In addition to medicinal applications, this compound has garnered attention in material science due to its photophysical properties. These compounds can function as emergent fluorophores, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form crystals with notable conformational properties further enhances their utility in solid-state applications .

Mechanism of Action

The exact mechanism of action of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (Compound 17)

  • Pim-1 Inhibition : Completely inactive (IC₅₀ > 10 μM) .
  • Role : Serves as a fragment for SAR studies, highlighting the necessity of additional substituents for activity.

3-Aryl-5-chloropyrazolo[1,5-a]pyrimidine (Compound 18)

  • Substituent : Aryl group at 3-position.
  • Pim-1 Inhibition : Moderate activity (IC₅₀ = 5 μM) .
  • Insight : The 3-position aryl group provides a 10-fold potency increase over the parent fragment but is insufficient for strong inhibition.

5-Substituted Derivatives (e.g., Compound 19)

  • Substituent: trans-4-Aminocyclohexanol at 5-position.
  • Pim-1 Inhibition : Significant activity (IC₅₀ = 294 nM), demonstrating a 100-fold potency increase compared to 3-substituted analogs .
  • Key Finding : The 5-position is more critical for Pim-1 inhibition, likely due to hydrogen bonding with Asp-128 and Asp-131 in the kinase active site .

3,5-Disubstituted Derivatives (e.g., Compound 9)

  • Substituents: Aryl group at 3-position and trans-4-aminocyclohexanol at 5-position.
  • Pim-1 Inhibition : Potent activity (IC₅₀ = 27 nM), illustrating synergistic effects of dual substitution .

Table 1: Comparative IC₅₀ Values Against Pim-1 Kinase

Compound Substituents IC₅₀ (nM)
17 3-Br, 5-Cl >10,000
18 3-Aryl, 5-Cl 5,000
19 5-Aminocyclohexanol 294
9 3-Aryl, 5-Aminocyclohexanol 27

Structural Analogs and Their Properties

5-Chloropyrazolo[1,5-a]pyrimidine (CAS 29274-24-6)

  • Structure : Lacks the 3-bromo substituent.
  • Use : Intermediate for synthesizing 5-substituted derivatives. Lower molecular weight (MW = 169.6 vs. 232.47 for 3-Bromo-5-chloro) may influence solubility and reactivity .

3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 877173-84-7)

  • Structure : Chlorine at 7-position instead of 3.

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1)

  • Properties : Higher molecular weight (MW = 266.91), melting point (73–75°C), and density (2.16 g/cm³) compared to 3-Bromo-5-chloro .
  • Applications : Used in synthesizing multi-substituted derivatives for kinase inhibition studies.

Table 2: Physicochemical Properties of Halogenated Derivatives

Compound (CAS) Molecular Formula MW Melting Point (°C)
3-Bromo-5-chloro (960613-96-1) C₆H₃BrClN₃ 232.47 Not reported
3-Bromo-5,7-dichloro (114040-06-1) C₆H₂BrCl₂N₃ 266.91 73–75
5-Chloro (29274-24-6) C₆H₄ClN₃ 169.6 Not reported

This compound as a Building Block

  • Suzuki–Miyaura Cross-Coupling : Microwave-assisted reactions enable efficient 3-arylation, yielding 3,5-diarylated derivatives with trifluoromethyl groups at C7 .
  • SNAr Reactions : Activation of the lactam function at C-5 with PyBroP allows substitution with amines or thiols, enabling rapid diversification .

Comparison with Other Halogenation Methods

  • Bromination using NaBr yields higher efficiency (e.g., 3-bromo derivatives) compared to chlorination (moderate yields with NaCl) .

Biological Activity

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazole and pyrimidine ring system with bromine and chlorine substituents at the 3 and 5 positions, respectively. Its molecular formula is C6H3BrClN3C_6H_3BrClN_3 with a molecular weight of approximately 232.47 g/mol. The unique arrangement of halogens contributes to its reactivity and biological interactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. Notably, studies have demonstrated its inhibitory effects on Pim-1 kinase, which is crucial for regulating cell growth and survival in cancer .

Table 1: Inhibition Potency Against Kinases

CompoundTarget KinaseIC50 (μM)
This compoundPim-1<1
Selected derivativesFlt-3<2
Other derivativesTRKC<2

The compound's derivatives are being explored for their potential as dual inhibitors against multiple kinases, enhancing their therapeutic efficacy in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have shown potential antimicrobial effects. Although further studies are required to fully elucidate these properties, initial findings suggest activity against various pathogens .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors that play critical roles in cellular processes:

  • Kinase Inhibition : The compound has been identified as an inhibitor of Adaptor Associated Kinase 1 (AAK1) , which is implicated in endocytosis and synaptic vesicle recycling. This inhibition can disrupt cellular signaling pathways that promote tumor growth .
  • Cell Cycle Arrest : By inhibiting key kinases like Pim-1, the compound can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that this compound effectively induced apoptosis in T47D human breast cancer cells through inhibition of tubulin polymerization .
  • Pim-1 Targeting : Another investigation focused on the optimization of pyrazolo[1,5-a]pyrimidines for selective inhibition of Pim-1, revealing that structural modifications could enhance potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. For halogenated derivatives like 3-bromo-5-chloro variants, sequential halogenation (bromination followed by chlorination) is often employed. Key steps include:

  • Cyclocondensation : React 3-aminopyrazole with a β-ketonitrile or β-enaminone under reflux in ethanol or DMF .
  • Halogenation : Introduce bromine at position 3 using N-bromosuccinimide (NBS) under radical conditions, followed by chlorination at position 5 using POCl₃ or PCl₅ .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, pyrimidine protons typically appear at δ 8.5–9.0 ppm, while pyrazole protons resonate at δ 6.5–7.5 ppm .
  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., confirm bromine/chlorine positions) using monoclinic crystal systems (space group P21/c) with unit cell parameters a ≈ 4.98 Å, b ≈ 18.40 Å, c ≈ 10.15 Å .
  • IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and NH (~3346 cm⁻¹) stretches .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 321.13 for brominated analogs) .

Q. What are the primary research applications of this compound?

Methodological Answer: This scaffold is explored in:

  • Medicinal chemistry : As a CRF1 antagonist or COX-2 inhibitor. Test biological activity via in vitro receptor-binding assays (IC₅₀ values) and selectivity profiling against related targets .
  • Materials science : Study photophysical properties (e.g., fluorescence quantum yield) for OLED applications using UV-vis and fluorescence spectroscopy .
  • Catalysis : Evaluate as a ligand in transition-metal complexes (e.g., rhenium carbonyls) using IR to monitor CO stretching frequencies (~1900–2020 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for cyclocondensation steps in halogenated pyrazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of polar intermediates .
  • Temperature control : Use microwave-assisted synthesis (100–120°C, 30 min) to reduce side reactions .
  • Catalysis : Add p-toluenesulfonic acid (p-TSA, 10 mol%) to accelerate cyclization .
  • Workup : Neutralize acidic byproducts with NaHCO₃ before extraction to minimize decomposition .

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric effects : Bulkier substituents at position 5 (e.g., chloromethyl groups) hinder Suzuki-Miyaura coupling. Use Pd(OAc)₂/XPhos catalyst systems to enhance efficiency .
  • Electronic effects : Electron-withdrawing halogens (Br/Cl) activate the pyrimidine ring for nucleophilic aromatic substitution. Monitor reactivity via Hammett σ constants (σₚ ≈ 0.23 for Cl, 0.26 for Br) .
  • Competitive pathways : Bromine at position 3 may undergo undesired elimination. Stabilize intermediates with coordinating solvents like THF .

Q. How to resolve ambiguities in regiochemistry during functionalization of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • NOE experiments : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents. For example, cross-peaks between H-2 and H-7 protons indicate correct pyrazole-pyrimidine fusion .
  • Crystallographic validation : Compare experimental X-ray structures with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration during reactions .

Q. How to address discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidine analogs?

Methodological Answer:

  • Structural validation : Re-examine compound purity via HPLC (≥98%) and confirm regiochemistry with X-ray crystallography .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Compare IC₅₀ values under identical pH and temperature conditions .
  • Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes. Adjust substituents (e.g., replace Cl with CF₃) to enhance stability .

Properties

IUPAC Name

3-bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSBSUPWYUVHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670420
Record name 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960613-96-1
Record name 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloropyrazolo[1,5-a]pyrimidine (2.30 g, 15.0 mmol) in dichloromethane (100 mL) was added N-bromosuccinimide (2.67 g, 15.0 mmol) and the mixture allowed to stir at ambient temperature for 1 hour. The reaction mixture was poured into water, extracted with dichloromethane, and dried over sodium sulfate. The crude product was purified by column chromatography, eluting with 1% MeOH/dichloromethane and afforded 1.50 g (45%) of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine as a light yellow solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium acetate [127-09-3] (24.1 g, 293.9 mmol) was added to a solution of 5-chloro-pyrazolo[1,5-a]pyrimidine [29274-24-6], (30.1 g, 195.7 mmol) in glacial acetic acid (395 mL) and allowed to stir at ambient temperature until all of the solid had dissolved. An ice bath was then put in place, and the solution chilled to 0° C. Bromine [7726-95-6] (11.0 mL, 214.7 mmol) was added drop by drop into the 0° C. buffered acetic acid reaction solution over 35 minutes which gradually became a thick stirred suspension. Upon completion of the bromine addition, the suspension was allowed to stir for a further 15 minutes then was slowly poured into an aqueous (5% w/v) solution (1 L) of sodium metabisulfite [7681-57-4] stirred in an ice bath. Solid sodium hydroxide [1310-73-2] pellets were added to the stirred suspension, at a rate to maintain an internal temperature of less than 40° C., until pH of the supernatant was determined to be approximately 8 by pH paper. Precipitated product was isolated by filtration, the filter cake washed with water, and allowed to dry to afford 39.8 g of light yellow powder, mp. 173-174° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.22 (d, J=7.33 Hz, 1H) 8.44 (s, 1 H) 9.21 (d, J=7.07 Hz, 1 H). 13C NMR (100 MHz, DMSO-d6) δ ppm 82.84, 109.99, 138.94, 143.76, 145.61, 151.18. LRMS (ESI) m/z 231.8/233.8/235.8 [(M+H)]+, calc'd for C6H3BrClN3: 232.47.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
395 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.